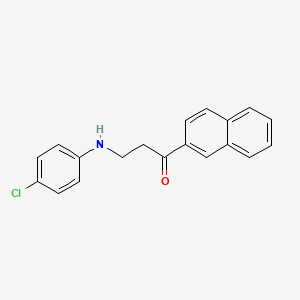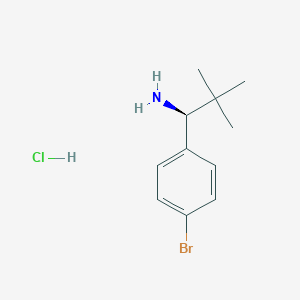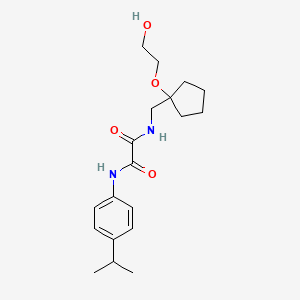
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions or nitration processes. For instance, the synthesis of 3,3-Bis(2-nitroxyethyl) derivatives as described in the first paper involves either substituting bromine atoms or nitrating hydroxyethyl derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with similar features, such as nitro groups and methylene bridges, has been characterized using various techniques. For example, the second paper describes the synthesis and crystal structure of a compound with a nitro group and a methylene bridge, which was characterized by melting points, elemental analysis, IR, 1H NMR, and X-ray single crystal diffractometry . These techniques could be used to analyze the molecular structure of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one).
Chemical Reactions Analysis
The chemical reactions of nitro group-containing compounds can be complex due to the presence of electron-withdrawing groups that can affect reactivity. The first paper mentions that the synthesized compounds can act as NO-donating agents , suggesting that the compound may also participate in reactions relevant to NO donation or similar biological processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. The second paper provides detailed crystallographic data for a related compound, which includes information on the crystal system, space group, unit cell dimensions, density, and more . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one).
Wissenschaftliche Forschungsanwendungen
Novel Polyimides and Polyamides
A significant area of application for derivatives related to this compound is in the synthesis of novel polyimides and polyamides, which are crucial for developing advanced materials with exceptional thermal stability, mechanical strength, and chemical resistance. Research by Wang et al. (2006) has demonstrated the synthesis of new polyimides holding pyridine moieties in the main chain, prepared from novel aromatic dianhydride monomers. These polyimides exhibited good solubility in aprotic amide solvents and outstanding thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).
Electrochemical Behavior
Another research avenue involves the electrochemical behavior of unsymmetrical dihydropyridine compounds, closely related to the structural motif of the target compound. Studies by David et al. (1995) have explored the electrochemical properties of dihydropyridines in a protic medium, leading to insights into their reduction and oxidation potentials, which are essential for developing novel electrochemical sensors or catalysts (David et al., 1995).
Fluorescent Polyimides
Furthermore, derivatives of this compound have been utilized in the design and preparation of novel fluorescent polyimides, incorporating pyridine and other aromatic moieties. Huang et al. (2012) synthesized polyimides that showed strong fluorescence intensity, which could be pivotal in developing new materials for optical and electronic applications (Huang et al., 2012).
Coordination Polymers
In coordination chemistry, the structural units similar to the query compound have facilitated the synthesis of novel coordination polymers with unique properties. Cui et al. (2016) reported the synthesis and characterization of cobalt(II) and nickel(II) coordination polymers, showcasing the versatility of these compounds in forming complex structures with potential applications in catalysis, magnetism, and materials science (Cui et al., 2016).
Organic Phosphors
The compound and its derivatives have also found applications in the synthesis of organic phosphors. Kumar et al. (2014) synthesized organic phosphors exhibiting broadband photoluminescence, indicating their potential use in light-emitting devices and other photonic applications (Kumar et al., 2014).
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-7-5-6-8-14(13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENPJDXPVZNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)



![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)
